molecular formula C13H12N2O2 B1368758 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 96197-36-3

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No. B1368758
CAS RN: 96197-36-3
M. Wt: 228.25 g/mol
InChI Key: GLJYJHLGZYJNJK-UHFFFAOYSA-N
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Description

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O2/c16-13(17)12-10-7-4-8-11(10)15(14-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17) . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 228.25 . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Characterization

  • Multi-heterocyclic Anti-bacterial Drugs Synthesis : A series of multi-heterocyclic anti-bacterial drugs were synthesized using a similar compound, 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles. These compounds were characterized using spectral studies, molecular docking, and biological activity measurement through antibacterial studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

  • Structural and Spectral Investigations : Research focused on experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, closely related to 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. These studies include 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques (Viveka et al., 2016).

  • Molecular Structure Analysis : A detailed analysis of the molecular structure, including intramolecular hydrogen bonding and 2D sheet formation through intermolecular hydrogen bonds, was conducted on a similar compound, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (Zia-ur-Rehman et al., 2008).

Biological and Pharmacological Studies

  • Antibacterial Activities : The synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids and their evaluation for antibacterial activities highlighted the potential of these compounds in fighting bacterial infections (Maqbool et al., 2014).

  • Synthesis of Metal Complexes : Metal complexes using phenyl substituted pyrazole carboxylic acids, similar to the subject compound, were synthesized and characterized. These complexes were studied for their antibacterial activities against various bacteria, demonstrating potential medicinal applications (Liu et al., 2014).

Material Science and Chemistry

  • Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity, indicating potential applications in material science for optical limiting applications (Chandrakantha et al., 2013).

  • Dye Synthesis : Carboxylic pyrazolone-based heterocyclic dyes were synthesized using 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, demonstrating the use of similar compounds in the development of new dyes for various applications (Tao et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-10-7-4-8-11(10)15(14-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJYJHLGZYJNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585409
Record name 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

CAS RN

96197-36-3
Record name 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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